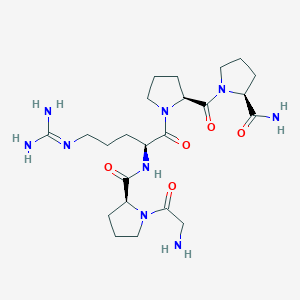

H-Gly-Pro-Arg-Pro-Pro-NH2

Description

Properties

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-[(2S)-2-carbamoylpyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39N9O5/c24-13-18(33)30-10-3-7-16(30)20(35)29-14(5-1-9-28-23(26)27)21(36)32-12-4-8-17(32)22(37)31-11-2-6-15(31)19(25)34/h14-17H,1-13,24H2,(H2,25,34)(H,29,35)(H4,26,27,28)/t14-,15-,16-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMYDPMCILXJQF-QAETUUGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39N9O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Aspects and Their Influence on Ligand Target Recognition

Primary Amino Acid Sequence Characteristics of H-Gly-Pro-Arg-Pro-Pro-NH2

Glycine (B1666218) (Gly): As the simplest amino acid with a single hydrogen atom as its side chain, glycine provides significant conformational flexibility to the peptide backbone. Its small size allows it to fit into sterically restricted spaces within a receptor's binding pocket.

Proline (Pro): Proline is unique among the 20 common amino acids because its side chain is a cyclic structure that connects back to the peptide's nitrogen atom, forming a pyrrolidine (B122466) ring. wikipedia.org This cyclic nature imposes significant constraints on the peptide backbone's flexibility. The presence of three proline residues, two of which are consecutive, is a defining characteristic of this peptide.

Arginine (Arg): Arginine possesses a long side chain terminating in a guanidinium (B1211019) group. wikipedia.org This group has a high pKa of 13.8, meaning it is positively charged under virtually all physiological conditions. frontiersin.org This positive charge is crucial for forming strong electrostatic interactions, such as salt bridges and hydrogen bonds, with negatively charged residues or domains on a target protein. frontiersin.orgsqu.edu.om

The specific arrangement of these residues, Gly-Pro-Arg-Pro-Pro, creates a unique combination of flexibility (from Glycine) and rigidity (from the Proline residues), with a strategically placed positively charged residue (Arginine) that is pivotal for its binding capabilities.

Role of Proline Residues in this compound Conformational Flexibility

The three proline residues in this compound play a dominant role in shaping its three-dimensional structure and conformational dynamics. The distinctive cyclic structure of proline's side chain significantly restricts the rotation around the N-Cα bond (phi, φ angle) to approximately -65°. wikipedia.orgnih.gov This inherent rigidity makes proline a structural disruptor in regular secondary structures like alpha-helices and beta-sheets but a common constituent of turns. wikipedia.org

Peptides rich in proline, particularly those with consecutive proline residues, can adopt a specific helical structure known as a polyproline helix (PPH). nih.govfrontiersin.org There are two main types of polyproline helices:

Polyproline I (PPI): A right-handed helix where all peptide bonds preceding proline are in the cis conformation. nih.govfrontiersin.org

Polyproline II (PPII): A more extended, left-handed helix where all pre-proline peptide bonds are in the trans conformation. nih.govfrontiersin.org

The presence of three consecutive prolines at the C-terminus of this compound likely encourages the formation of a stable, ordered structure, potentially a polyproline II-like conformation, which can be crucial for presenting the arginine side chain in an optimal orientation for target binding. nih.govresearchgate.net The stability of such a conformation can minimize the entropic cost of binding to a receptor. frontiersin.org The peptide bonds involving proline can switch between cis and trans isomers, a process catalyzed by prolyl isomerase enzymes in vivo, adding another layer of conformational possibility. wikipedia.org This structural heterogeneity, with subpopulations of distinct end-to-end distances, can be influenced by the interspersed cis isomers disrupting an otherwise ideal trans PPII structure. nih.gov

Arginine Side Chain Contributions to this compound Binding Specificity

The arginine residue is a key determinant of the binding specificity of this compound. Its long, flexible side chain is capped by a planar guanidinium group which carries a delocalized positive charge. wikipedia.orgfrontiersin.org This unique chemical feature enables arginine to participate in a variety of highly specific and strong non-covalent interactions.

The guanidinium group is an exceptional hydrogen bond donor, capable of forming multiple hydrogen bonds simultaneously. frontiersin.org It can form bidentate (two-point) hydrogen bonds, which are significantly stronger and more specific than single hydrogen bonds. frontiersin.org This allows for precise recognition of complementary sites on a target molecule.

Furthermore, the positive charge of the guanidinium group facilitates strong electrostatic interactions, particularly salt bridges, with negatively charged amino acid residues like aspartate and glutamate (B1630785) on a receptor protein. squ.edu.omnih.gov These interactions are crucial for the initial recognition and stable binding of the peptide to its target. The guanidinium group's ability to remain protonated across a wide physiological pH range ensures these interactions are consistently maintained. frontiersin.org

The interaction of the arginine side chain is not limited to charged residues. The planar guanidinium group can also engage in cation-π interactions, stacking against aromatic residues such as phenylalanine, tyrosine, and tryptophan in a binding pocket. squ.edu.ombris.ac.uk The aliphatic portion of the arginine side chain can also participate in hydrophobic interactions. wikipedia.org This multifaceted interaction potential of the arginine side chain is fundamental to the high affinity and specificity that this compound exhibits for its biological targets. nih.govmdpi.com

Significance of C-terminal Amidation in this compound Bioactivity

The modification of the C-terminus from a free carboxylate (-COOH) to a carboxamide (-CONH2) is a common post-translational modification in bioactive peptides and has a profound impact on the bioactivity of this compound. lifetein.comnih.gov

One of the primary benefits of C-terminal amidation is the increased stability of the peptide. lifetein.comcam.ac.uk The amide group renders the peptide more resistant to degradation by carboxypeptidases, enzymes that cleave peptide bonds at the C-terminus. lifetein.comnih.gov This increased metabolic stability prolongs the peptide's half-life in a biological system, allowing it to exert its effects for a longer duration.

From a chemical standpoint, the amidation neutralizes the negative charge of the C-terminal carboxylate group. lifetein.com This charge modification can be critical for several reasons. It can enhance the peptide's ability to cross cellular membranes and may more closely mimic the structure of the native protein from which the peptide sequence is derived. lifetein.com In the context of this compound, research has shown that the amidated form has a significantly higher inhibitory effect on fibrinogen/thrombin clotting compared to its non-amidated counterpart, H-Gly-Pro-Arg-Pro. novoprolabs.comcymitquimica.comfishersci.com This suggests that the C-terminal amide is crucial for the peptide's biological function, likely by influencing its conformation, stability, and interaction with its target. nih.govbiorxiv.org

Molecular Mechanisms of H Gly Pro Arg Pro Pro Nh2 Interaction with Fibrinogen and Fibrin

High-Affinity Binding Characteristics of H-Gly-Pro-Arg-Pro-Pro-NH2 to Fibrinogen

The interaction between this compound and fibrinogen is characterized by high affinity, a key feature that underpins its inhibitory function. This strong binding prevents the natural association of fibrin (B1330869) monomers, thereby hindering clot formation. echelon-inc.comnih.gov

Quantitative studies have been conducted to elucidate the binding kinetics and thermodynamics of GPRP and its analogs with fibrinogen. The equilibrium dissociation constant (Kd) is a critical parameter in these analyses, providing a measure of binding affinity. A lower Kd value signifies a stronger interaction.

Research has shown that peptides mimicking the "A" knob, such as GPRP, generally exhibit higher affinity for fibrinogen compared to those mimicking the "B" knob. For instance, the Kd for the interaction of the "A" knob-mimetic peptide GPRP with fibrinogen is approximately 25 μM, whereas the "B" knob-mimetic peptide GHRP has a significantly higher Kd of 140 μM, indicating weaker binding. nih.govresearchgate.net The interaction of larger fibrin fragments containing the "A" knob with fibrinogen is even stronger, with a Kd of 5.8 ± 1.1 μM, suggesting that regions beyond the minimal GPR motif contribute to the binding affinity. nih.govresearchgate.net

Nuclear magnetic resonance (NMR) studies have also been employed to investigate these interactions. Such studies indicated that H-Gly-Pro-Arg-Pro binds to fibrinopeptide A with a binding constant (K) of approximately 10^4 per mole. nih.govpnas.org The amide form of the peptide, H-Gly-Pro-Arg-Pro-NH2, has been reported to have an inhibitory effect on fibrinogen/thrombin clotting that is 3.52 times higher than its carboxylic acid counterpart, H-Gly-Pro-Arg-Pro-OH. bachem.com

Interactive Data Table: Binding Affinities of Fibrin-Binding Peptides

| Peptide/Fragment | Binding Partner | Method | Dissociation Constant (Kd) |

| GPRP (Knob 'A' mimic) | Fibrinogen | Various | 25 µM nih.govresearchgate.net |

| GHRP (Knob 'B' mimic) | Fibrinogen | Various | 140 µM nih.govresearchgate.net |

| desA-NDSK (Central nodule with 'A' knobs) | Fibrinogen | Various | 5.8 ± 1.1 µM nih.gov |

| H-Gly-Pro-Arg-Pro | Fibrinopeptide A | NMR | ~10^4 per mole (Binding Constant K) nih.govpnas.org |

| GPRPP | Fibrin | Not Specified | ~8 nM researchgate.net |

| CREKA | Fibrin | Not Specified | 6 µM researchgate.net |

Identification of Fibrinogen Binding Sites for H-Gly-Pro-Arg-Pro-NH2

The primary binding sites for this compound on fibrinogen are the "a" holes located in the C-terminal γ-chain domains of the molecule. nih.govbachem.comresearchgate.netresearchgate.net These "holes" are complementary to the "A" knobs on the α-chain of another fibrin monomer. nih.govnih.gov By occupying these "a" holes, the peptide competitively inhibits the binding of the natural "A" knobs, thus preventing the initial step of fibrin polymerization. caymanchem.comnih.gov

X-ray crystallography studies using fibrinogen fragment D have provided detailed insights into this interaction. These studies have shown that the H-Gly-Pro-Arg-Pro peptide forms hydrogen bonds with specific residues within the "a" hole, including γ364Asp, γ330Asp, γ329Gln, and γ340His. bachem.com The free amino group of the peptide's glycine (B1666218) residue is crucial for this interaction, forming a strong ionic bond with the binding pocket. pnas.org This explains why the presence of fibrinopeptide A in native fibrinogen prevents polymerization, as it blocks this critical binding site. pnas.org

This compound Influence on Fibrinogen Conformation and Assembly Dynamics

The normal assembly of fibrin involves the formation of two-stranded protofibrils through end-to-end association of fibrin monomers. nih.govpnas.org These protofibrils then aggregate laterally to form thicker fibrin fibers, creating a three-dimensional network. nih.govnih.gov By inhibiting the initial "knob-hole" interaction, this compound effectively halts this entire assembly process at its earliest stage. echelon-inc.com

Mechanisms of Fibrin Polymerization Modulation by this compound and Analogs

The primary mechanism by which this compound and its analogs modulate fibrin polymerization is through competitive inhibition of the "A:a" knob-hole interaction. nih.govnih.gov This interaction is the principal driving force for the initial assembly of fibrin monomers into protofibrils. nih.gov

The process of fibrin polymerization is initiated when thrombin cleaves fibrinopeptides A and B from the N-termini of the Aα and Bβ chains of fibrinogen, respectively. nih.govnih.gov This cleavage exposes the "A" knob (with the sequence Gly-Pro-Arg) and the "B" knob (with the sequence Gly-His-Arg-Pro). nih.govnih.gov These newly exposed knobs can then bind to complementary "a" and "b" holes located in the distal D-domains of other fibrin molecules. nih.govnih.gov

The "A:a" interaction is considered to be the dominant force in the initial polymerization step. nih.govnih.gov this compound, by mimicking the "A" knob, binds to the "a" hole, thereby preventing the natural "A:a" interaction and inhibiting the formation of protofibrils. nih.govtue.nl While "B:b" interactions also play a role, particularly in the lateral aggregation of protofibrils, their inhibition is generally considered to be of secondary importance for preventing the initial polymerization. researchgate.net

Extensive research has focused on the ability of this compound and related peptides to prevent the association of fibrin monomers. caymanchem.comsigmaaldrich.com These peptides have been shown to effectively inhibit the spontaneous polymerization of fibrin monomers in a concentration-dependent manner. caymanchem.comnii.ac.jp

Studies have explored various modifications of the GPRP sequence to enhance its inhibitory activity. For example, extending the C-terminus of the peptide with certain amino acid residues has been shown to produce highly active analogs. nih.gov Furthermore, PEGylation (the attachment of polyethylene (B3416737) glycol chains) of fibrin knob mimics has been investigated as a strategy to improve their anticoagulant properties. nih.gov A biphasic effect of PEG chain length was observed, with a 5 kDa PEG chain providing a tenfold enhancement in anticoagulant activity compared to the non-PEGylated peptide. nih.gov

These findings underscore the critical role of the "A:a" knob-hole interaction in fibrin polymerization and highlight the potential of synthetic peptides like this compound to act as potent inhibitors of this process. nih.govnih.gov

Impact of this compound-Protein Interactions on Fibrin Clot Architecture

The interaction between the synthetic peptide this compound and fibrinogen is a critical area of study in hemostasis research. This peptide is designed to mimic the N-terminal "knob" sequence (specifically Gly-Pro-Arg) of the fibrin α-chain, which becomes exposed after thrombin cleaves fibrinopeptide A. medchemexpress.compnas.org This exposed sequence is fundamental to fibrin polymerization, as it binds to specific "holes" or polymerization pockets located in the C-terminal region of the γ-chains of adjacent fibrin monomers. pnas.orgnih.gov

The peptide this compound functions as a competitive inhibitor of this process. biosyn.com By binding to the γ-chain polymerization pockets, it physically obstructs the natural "knob-hole" interaction between fibrin monomers, thereby preventing their assembly into protofibrils and the subsequent formation of a stable fibrin network. pnas.orgbiosyn.com

Research using X-ray crystallography on the closely related peptide Gly-Pro-Arg-Pro (GPRP) has elucidated the specific molecular interactions within this polymerization pocket. pnas.orgnih.gov The binding is primarily mediated by electrostatic interactions rather than large-scale conformational changes. nih.gov Key interactions involve the peptide's positively charged N-terminus and arginine side chain with negatively charged residues within the fibrinogen γ-chain pocket. researchgate.net

| Interacting Moiety (Peptide) | Interacting Residue (γ-Chain) | Type of Interaction |

| Peptide N-terminus | Asp-364 | Ionic Interaction |

| Arginine side chain | Accommodated by shift of Tyr-363 | Electrostatic/Steric Fit |

| Peptide C-terminus | Lys-338 | Ionic Interaction |

| Table 1. Summary of key molecular interactions between a GPRP peptide mimic and the fibrinogen γ-chain polymerization pocket, based on crystallographic studies. researchgate.net |

The inhibitory potency of these synthetic peptides is sensitive to their chemical structure. Studies have shown that amide analogs, such as H-Gly-Pro-Arg-Pro-NH2, exhibit a more potent inhibitory effect on fibrinogen clotting compared to their carboxyl counterparts (e.g., H-Gly-Pro-Arg-Pro-OH). biosyn.com This enhanced activity underscores the importance of the C-terminal modification in the peptide's interaction with the fibrinogen polymerization site.

| Peptide Derivative | Relative Inhibitory Potency |

| H-Gly-Pro-Arg-Pro-NH2 (Amide form) | 3.52 times higher than the acid form |

| H-Gly-Pro-Arg-Pro-OH (Acid form) | Baseline |

| Table 2. Comparison of the inhibitory effect on fibrinogen/thrombin clotting for amide vs. acid forms of the GPRP peptide. novoprolabs.combachem.com |

By directly interfering with the polymerization process, the interaction between this compound and fibrinogen profoundly alters the architecture of the resulting fibrin clot. The inhibition of monomer assembly leads to the formation of a less dense and more porous clot structure. Specifically, the fibrin fibers are often thinner and shorter. thieme-connect.com At sufficient concentrations of the inhibitory peptide, the lateral aggregation of protofibrils is significantly reduced, which can lead to a marked decrease in the mechanical rigidity of the clot. thieme-connect.com In instances of high inhibitor concentration, gelation can be completely prevented, resulting only in the formation of short fibrin oligomers instead of an extended, cross-linked network. thieme-connect.com This modulation of clot structure highlights the peptide's role in not just preventing clotting but also in influencing the physical properties of any clot that does form.

Advanced Methodologies for Investigating H Gly Pro Arg Pro Pro Nh2

Spectroscopic Techniques for Ligand-Target Interaction Characterization

Spectroscopic methods are indispensable for characterizing the binding of H-Gly-Pro-Arg-Pro-Pro-NH2 to its biological targets. These techniques offer real-time, solution-phase data on various aspects of the binding event, from the specific residues involved to the energetic forces driving the interaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the binding interface and observing conformational changes in both the peptide and its target protein upon complex formation. By monitoring changes in the chemical shifts of atomic nuclei, NMR can identify the specific amino acid residues at the heart of the interaction. pnas.org Two-dimensional NMR techniques, such as Transferred Nuclear Overhauser Effect Spectroscopy (TRNOESY), are particularly valuable for studying the bound conformation of peptides like this compound when interacting with their receptors. nih.gov

Studies on similar peptides, such as Gly-Pro-Arg-Pro (GPRP), have successfully utilized NMR to investigate their binding to fibrinogen and its fragments. pnas.org These studies have shown that GPRP can inhibit fibrin (B1330869) polymerization, suggesting it competes for binding sites crucial for fibrin formation. pnas.org NMR has also been instrumental in demonstrating that the Pro-Pro motif can stabilize a specific cis-peptide bond conformation, a feature that could influence the binding properties of this compound. sci-hub.box Conformational studies of peptides in different solvent environments using NMR can reveal their inherent flexibility and the conformations they are predisposed to adopt, which can be crucial for receptor binding.

Table 1: Representative NMR Observables for Studying Peptide-Protein Interactions

| NMR Parameter | Information Gained |

| Chemical Shift Perturbations (CSPs) | Identifies residues at the binding interface. |

| Nuclear Overhauser Effects (NOEs) | Provides through-space distance constraints to determine the 3D structure of the peptide-protein complex. |

| Relaxation Rates (T1, T2) | Gives insights into the dynamics and flexibility of the peptide and protein upon binding. |

| Scalar Couplings (J-couplings) | Provides information on dihedral angles and local conformation. |

This table provides a generalized overview of NMR parameters and their applications in studying peptide-protein interactions.

Isothermal Titration Calorimetry (ITC) is a gold-standard technique for directly measuring the thermodynamics of binding interactions. It quantifies the heat change that occurs when a ligand, such as this compound, binds to its target molecule. This allows for the determination of key thermodynamic parameters, including the binding affinity (Ka), enthalpy change (ΔH), and entropy change (ΔS).

The thermodynamic profile obtained from ITC offers a complete energetic picture of the binding event. For instance, a favorable enthalpic contribution often indicates the formation of strong hydrogen bonds and van der Waals interactions, while a favorable entropic contribution can be driven by the release of ordered water molecules from the binding interface. acs.orgarxiv.org Analyzing the binding of this compound to its target via ITC would reveal the primary forces driving the interaction, which is critical for understanding its mechanism of action and for guiding the rational design of improved analogues.

Table 2: Thermodynamic Parameters Determined by ITC

| Parameter | Description |

| Binding Affinity (Ka) | Strength of the interaction between the peptide and its target. |

| Enthalpy Change (ΔH) | Heat absorbed or released upon binding, reflecting changes in bonding. |

| Entropy Change (ΔS) | Change in the randomness or disorder of the system upon binding. |

| Stoichiometry (n) | The ratio of peptide to target molecules in the complex. |

This table outlines the key thermodynamic parameters that can be obtained from an Isothermal Titration Calorimetry experiment.

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that provides real-time data on the kinetics of molecular interactions. escholarship.org By immobilizing the target protein on a sensor chip and flowing a solution containing this compound over the surface, SPR can measure the association (ka) and dissociation (kd) rate constants of the binding event. escholarship.orgnih.gov The ratio of these constants yields the equilibrium dissociation constant (KD), a measure of binding affinity.

SPR has been extensively used to study the binding kinetics of fibrin knob mimics to fibrinogen. nih.gov These studies have highlighted how modifications to the peptide sequence, such as the inclusion of proline residues, can significantly affect the association and dissociation rates. nih.gov For this compound, SPR analysis would be invaluable for quantifying how quickly it binds to its target and how long the complex persists, providing a dynamic perspective on its inhibitory potential. nih.govplos.org The real-time nature of SPR also allows for the screening of various analogues to identify those with optimized kinetic profiles. lambris.com

Table 3: Kinetic Parameters from SPR Analysis

| Parameter | Description |

| Association Rate Constant (ka) | The rate at which the peptide-target complex is formed. |

| Dissociation Rate Constant (kd) | The rate at which the peptide-target complex breaks apart. |

| Equilibrium Dissociation Constant (KD) | A measure of the binding affinity, calculated as kd/ka. |

This table details the primary kinetic parameters derived from Surface Plasmon Resonance experiments.

Computational Approaches and Molecular Modeling

Computational methods provide a powerful complement to experimental techniques, offering atomic-level insights into the binding of this compound that can be difficult to obtain through experimentation alone.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. oatext.com For this compound, docking simulations can be used to generate plausible binding poses within the active site of its target protein. preprints.org These models can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. oatext.com The scoring functions used in docking programs estimate the binding affinity, allowing for the virtual screening of peptide analogues and the prioritization of candidates for synthesis and experimental testing. preprints.org

Molecular Dynamics (MD) simulations provide a dynamic view of the peptide-protein complex, simulating the movements of atoms over time. researchgate.net Starting from a docked pose or an experimentally determined structure, MD simulations can explore the conformational landscape of the complex, revealing its flexibility and stability. nih.govoatext.com These simulations can shed light on how the binding of this compound may induce conformational changes in its target and how water molecules mediate the interaction. researchgate.net By analyzing the trajectories of the atoms, one can identify persistent interactions and understand the dynamic behavior of the binding partners, which is crucial for a comprehensive understanding of the binding mechanism. nih.gov

Peptide Synthesis and Purification Methods for Academic Research

The synthesis of this compound for academic research is primarily accomplished through Solid-Phase Peptide Synthesis (SPPS), a robust and widely adopted technique that builds peptide chains on a solid resin support. researchgate.netlsu.edu This method allows for the efficient and controlled sequential addition of amino acids.

The general workflow for SPPS of this compound involves the following key stages:

Resin Selection and Functionalization: The synthesis typically begins with a Rink Amide resin, which is pre-functionalized to yield a C-terminal amide upon cleavage, a characteristic feature of the target peptide. researchgate.net

Amino Acid Coupling Cycles: The peptide is assembled in a C-terminus to N-terminus direction. The process utilizes amino acids with temporary protecting groups on their α-amino group, most commonly the fluorenylmethyloxycarbonyl (Fmoc) group. The side chains of reactive amino acids, such as Arginine, are protected with more stable groups (e.g., Pbf - pentamethyldihydrobenzofuran-5-sulfonyl) to prevent unwanted side reactions. Each cycle consists of two main steps:

Deprotection: The Fmoc group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amino group.

Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU, PyBOP) and added to the resin, forming a new peptide bond. This cycle is repeated for each amino acid in the sequence (Pro, Pro, Arg, Pro, Gly).

Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin support. This is achieved using a strong acidic cocktail, often containing trifluoroacetic acid (TFA) along with "scavengers" like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). researchgate.netlsu.edu These scavengers capture the reactive carbocations generated from the cleavage of the side-chain protecting groups, preventing modification of sensitive residues.

Purification: The crude peptide obtained after cleavage is a mixture containing the target peptide along with truncated or modified sequences. Purification to a high degree (typically >95-97%) is essential for accurate biochemical assays. sigmaaldrich.com The standard method for this is preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The crude peptide is separated based on its hydrophobicity, and the fractions containing the pure peptide are collected, pooled, and lyophilized to yield a stable, fluffy white powder. researchgate.net

Both solution-phase and solid-phase methods have been successfully used to synthesize various peptide analogs related to the N-terminal portion of the fibrin α-chain. nih.govnih.gov

**5.4. In Vitro Biochemical and Biophysical Assays for Peptide Functionality

To elucidate the specific biological activities of this compound, a range of specialized in vitro assays are employed. These assays are designed to quantify the peptide's inhibitory effects on various stages of fibrin formation and degradation.

This compound and related peptides are known to interfere with the aggregation of fibrinogen, a critical step that precedes polymerization. These peptides likely act by binding to specific sites on fibrinogen, thereby preventing the intermolecular interactions necessary for clot formation. nih.gov The related tetrapeptide, H-Gly-Pro-Arg-Pro-OH (GPRP), has been shown to bind to the fibrinogen D domain, which in turn inhibits the ability of fibrinogen to bind to the platelet membrane glycoprotein (B1211001) GPIIb/IIIa. caymanchem.com This interaction is crucial for platelet aggregation. In one study, GPRP was found to inhibit ADP-induced platelet aggregation with an IC₅₀ of 3 mM. caymanchem.com Assays measuring fibrinogen aggregation often monitor the change in turbidity or light scattering of a fibrinogen solution after the addition of an aggregating agent in the presence and absence of the inhibitory peptide.

| Compound | Assay | IC₅₀ Value | Reference |

|---|---|---|---|

| H-Gly-Pro-Arg-Pro-OH (GPRP) | ADP-induced platelet aggregation | 3 mM | caymanchem.com |

The primary mechanism of action for this compound is the inhibition of fibrin polymerization. medchemexpress.com It achieves this by mimicking the N-terminal Gly-Pro-Arg sequence of the fibrin α-chain, which becomes exposed after thrombin cleaves fibrinopeptide A. sigmaaldrich.com The peptide binds to complementary sites on other fibrin monomers, effectively blocking the "knob-hole" interactions that drive the spontaneous polymerization process. caymanchem.com

Assays to measure this inhibition typically involve initiating polymerization by adding thrombin to a solution of purified fibrinogen. The rate of polymerization is monitored spectrophotometrically by measuring the increase in turbidity (optical density) at a specific wavelength (e.g., 350 nm) over time. The presence of this compound will delay the onset and/or reduce the rate of this turbidity increase. By testing a range of peptide concentrations, a dose-response curve can be generated to determine its inhibitory potency. Studies have compared the activity of various analogs to understand the structure-activity relationship. nih.gov

| Compound | Relative Inhibitory Potency (%) | Reference |

|---|---|---|

| Gly-Pro-Arg-Pro | 100% | nih.gov |

| Gly-Pro-Arg-Phe(4-NH₂) | 22% | nih.gov |

| Gly-Pro-Arg-Pro-Phe(4-NH₂) | 105% | nih.gov |

Research has shown that modifications to the parent tetrapeptide Gly-Pro-Arg-Pro (GPRP) can significantly enhance this inhibitory activity. Specifically, the C-terminal amidation (as in H-Gly-Pro-Arg-Pro-NH2) and the extension of the peptide chain with another proline residue (as in this compound) have been found to be particularly effective. researchgate.net

| Compound | Finding | Reference |

|---|---|---|

| H-Gly-Pro-Arg-Pro-NH₂ | Inhibitory effect is 3.52 times higher than the corresponding tetrapeptide GPRP. | fishersci.com |

| Amide analogs of Gly-Pro-Arg-Pro | Exhibited a more potent inhibitory effect than non-amide versions. | researchgate.net |

| H-Gly-Pro-Arg-Pro-Pro-NH₂ | Exhibited the most potent inhibitory effect among a series of synthetic peptide analogs. | researchgate.net |

Beyond inhibiting fibrin formation, certain peptide analogs can also modulate the process of fibrinolysis. Plasmin is the key enzyme that degrades fibrin(ogen) into soluble fragments. nih.gov The amide derivative of GPRP, H-Gly-Pro-Arg-Pro-NH2, has been shown to prevent the degradation of fibrinogen and its primary degradation product, Fragment D, by plasmin. echelon-inc.comsigmaaldrich.com

This modulatory effect can be assessed using SDS-PAGE (sodium dodecyl-sulfate polyacrylamide gel electrophoresis). In this assay, fibrinogen or Fragment D is incubated with plasmin in the presence or absence of this compound. At various time points, samples are taken and the reaction is stopped. The proteins and their degradation products are then separated by size via electrophoresis. The peptide's protective effect is visualized by the persistence of the intact fibrinogen or Fragment D bands over time, compared to the control where these bands would be progressively degraded into smaller fragments. sigmaaldrich.com

Research Directions and Advanced Applications in Biomedical Science

H-Gly-Pro-Arg-Pro-Pro-NH2 in Nanoparticle-Based Targeted Delivery Systems

The conjugation of targeting ligands like this compound to nanoparticle surfaces is a key strategy for developing nanomedicines that can specifically accumulate in diseased tissues. This approach is particularly relevant for targeting pathological environments rich in fibrin (B1330869), such as blood clots and atherosclerotic plaques.

When nanoparticles are introduced into a biological fluid like blood, proteins and other biomolecules rapidly adsorb to their surface, forming a dynamic layer known as the "protein corona". nih.gov This corona effectively becomes the biological identity of the nanoparticle, influencing its stability, biodistribution, cellular uptake, and immune response. dovepress.comresearchgate.net The composition of the protein corona is complex and depends on the physicochemical properties of the nanoparticle (e.g., size, shape, surface charge) and the biological environment. dovepress.comnih.gov

The process involves an initial binding of highly abundant proteins, which may have lower affinity, followed by their gradual replacement by less abundant proteins with higher affinity for the nanoparticle surface. dovepress.com This results in a more stable "hard corona" surrounded by a loosely bound "soft corona". dovepress.comrsc.org

Fibrinogen is a key plasma protein that is often a major component of the protein corona formed on various types of nanoparticles. dovepress.comrsc.org Its adsorption is influenced by nanoparticle characteristics such as surface charge; for instance, charged gold nanoparticles have been shown to attract several proteins, including fibrinogen. dovepress.com The interaction can lead to conformational changes in the fibrinogen molecule upon adsorption, which can alter the biological function of the nanoparticle. dovepress.com Understanding the formation and characteristics of the fibrinogen corona is crucial for designing targeted nanoparticles, as this protein layer can either facilitate or hinder the interaction of a conjugated ligand, such as this compound, with its intended target.

| Factor Influencing Corona | Description | Impact on Nanoparticle Behavior |

| Nanoparticle Properties | Size, shape, surface chemistry, and charge dictate which proteins bind. dovepress.comresearchgate.net | Determines protein composition, which affects stability, clearance, and cellular interaction. researchgate.net |

| Biological Environment | The specific plasma protein concentrations and types available for binding. dovepress.com | The corona composition will differ depending on the biological fluid (e.g., plasma, interstitial fluid). nih.gov |

| Exposure Time | The corona evolves over time, from a "soft" corona of abundant, low-affinity proteins to a "hard" corona of high-affinity proteins. dovepress.com | Affects the long-term biological fate and targeting efficiency of the nanoparticle. dovepress.com |

| Protein Properties | The intrinsic properties of the proteins themselves, such as size and stability, determine their affinity for the nanoparticle surface. dovepress.com | High-affinity proteins like fibrinogen can dominate the corona, influencing subsequent biological interactions. rsc.org |

This table summarizes the key factors that govern the formation of the protein corona on nanoparticle surfaces.

The design of nanoparticles conjugated with this compound aims to create a system that can specifically recognize and bind to fibrin. This involves covalently attaching the peptide to the nanoparticle surface. A common method for peptide conjugation is through a linker, which can be attached to the nanoparticle and then reacted with the peptide. nih.gov For instance, peptides containing a cysteine residue can be attached to gold nanoparticles via a strong gold-thiol bond. nih.govshu.ac.uk

The functional assessment of these conjugated nanoparticles involves several stages:

Characterization: Techniques like dynamic light scattering (DLS) are used to measure the size of the nanoparticles before and after peptide conjugation to confirm successful attachment. shu.ac.uk

Binding Affinity: In vitro assays are performed to measure the binding affinity and specificity of the conjugated nanoparticles to fibrin. This confirms that the peptide retains its function after being attached to the nanoparticle.

Targeting Efficiency: Studies using cell cultures or in vivo models are conducted to evaluate the ability of the nanoparticles to accumulate at sites of fibrin deposition. For example, a study involving plant virus-based nanoparticles used a similar peptide, GPRPP, to target fibrin. nih.gov

The ultimate goal is to create a nanoparticle system where the this compound peptide is sufficiently exposed and oriented correctly to interact with fibrin, overcoming the potential masking effects of the protein corona. nih.gov

Fibrin is a key component of blood clots (thrombi) and is also found in the complex structure of atherosclerotic plaques. Therefore, this compound-conjugated nanoparticles are being investigated as probes for both diagnosing and treating these conditions. nih.govnih.gov

In Thrombosis: By targeting fibrin, these nanoparticles could deliver thrombolytic (clot-busting) drugs directly to a blood clot, potentially increasing the drug's efficacy while minimizing side effects like systemic bleeding. They could also be used to carry contrast agents for imaging techniques like MRI to precisely locate thrombi in the body.

In Atherosclerosis: Fibrin deposition within atherosclerotic plaques contributes to their growth and instability. Nanoparticles targeting fibrin could deliver anti-inflammatory drugs or agents that stabilize plaques, reducing the risk of rupture and subsequent heart attack or stroke.

The peptide's role is to act as a homing device, guiding the nanoparticle and its therapeutic or diagnostic payload specifically to these fibrin-rich pathological sites. mdpi.commdpi.com

Engineering this compound Analogs for Optimized Properties

While this compound has inherent fibrin-binding capabilities, its effectiveness as a therapeutic or diagnostic agent can be limited by factors such as degradation by enzymes in the body and potential off-target interactions. researchgate.netmdpi.com Peptide engineering strategies can be employed to create analogs with improved stability and selectivity. researchgate.net

Peptides are susceptible to degradation by proteases in the bloodstream, which can shorten their half-life and reduce their therapeutic window. mdpi.comnih.gov Several strategies can be employed to make peptide analogs of this compound more resistant to this enzymatic breakdown.

| Strategy | Description | Potential Advantage for Analogs |

| Terminal Modification | Acetylation of the N-terminus and amidation of the C-terminus. researchgate.netnih.gov | Reduces degradation by exopeptidases. The parent peptide already contains a C-terminal amide. biosynth.com |

| D-Amino Acid Substitution | Replacing natural L-amino acids with their D-enantiomers at protease cleavage sites. nih.govnih.gov | Renders the peptide resistant to degradation by most natural proteases. nih.gov |

| Cyclization | Linking the peptide's N- and C-termini or side chains to form a cyclic structure. researchgate.netmdpi.com | Protects the peptide backbone from enzymatic attack and can improve receptor binding. mdpi.com |

| N-Methylation | Substituting the hydrogen on a backbone amide group with a methyl group. mdpi.com | Can enhance protease resistance and improve membrane permeability. mdpi.com |

| Inclusion of Unnatural Amino Acids | Incorporating amino acids not found in nature into the peptide sequence. researchgate.netmdpi.com | Can sterically hinder protease access to cleavage sites. |

| PEGylation | Attaching polyethylene (B3416737) glycol (PEG) chains to the peptide. mdpi.com | Increases hydrodynamic size, which can shield the peptide from proteases and prolong circulation time. |

This table outlines common strategies used to increase the stability of peptides against enzymatic degradation.

Improving the selectivity of a peptide ensures that it binds strongly to its intended target (fibrin) while minimizing interactions with other molecules, which could lead to unwanted side effects.

Key strategies include:

Amino Acid Substitution: Systematically replacing amino acids in the peptide sequence (e.g., with alanine) can identify which residues are critical for target binding. nih.gov Modifications can then be made to enhance these interactions. For example, replacing a residue with a more hydrophobic or differently charged amino acid can fine-tune binding affinity and selectivity. nih.govresearchgate.net

Conformational Constraint: As with improving stability, cyclization can lock the peptide into a specific three-dimensional shape that is optimal for binding to its target. mdpi.com This pre-organization reduces the entropic penalty of binding and can significantly enhance selectivity.

By applying these engineering principles, it is possible to develop analogs of this compound with optimized profiles for clinical applications, featuring enhanced stability in circulation and more precise targeting of fibrin-rich pathologies.

Investigation of this compound Role in Extracellular Matrix Dynamics

The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural and biochemical support to surrounding cells. Its components, primarily collagen, elastin, and fibronectin, are in a constant state of remodeling, governed by a delicate balance between synthesis and degradation. This process is crucial for tissue homeostasis, development, and repair. Disruptions in ECM dynamics are implicated in a wide range of physiological and pathological processes. Emerging research has highlighted the potential of specific peptide sequences to modulate ECM dynamics, offering novel avenues for therapeutic intervention. This section focuses on the investigation of the chemical compound this compound and its putative role in the complex interplay of the extracellular matrix.

Theoretical Framework: Peptide Influence on ECM Components

Peptides, short chains of amino acids, can act as signaling molecules that influence cellular behavior, including the production and degradation of ECM components. Their specificity of action is largely determined by their amino acid sequence, which allows them to interact with cell surface receptors or directly with other proteins. The peptide this compound contains sequences that suggest a potential interaction with key elements of the ECM.

The "Gly-Pro-Arg" triplet is a noteworthy component of this peptide. Research has demonstrated that the Gly-Pro-Arg sequence can confer a stability to the collagen triple-helix that is comparable to the well-known stabilizing triplet, Gly-Pro-Hyp (Glycyl-prolyl-hydroxyproline). tocris.comnih.gov This suggests that peptides containing this motif may play a role in maintaining the structural integrity of collagen, the most abundant protein in the ECM. nih.gov Collagen provides tensile strength and is fundamental to the structure of most tissues. acs.orgpsu.edu

Q & A

Q. 1.1. What are the primary biochemical applications of H-Gly-Pro-Arg-Pro-Pro-NH2 in experimental settings?

this compound is widely used to inhibit fibrin polymerization by mimicking the N-terminal Gly-Pro-Arg region of fibrinogen, thereby blocking thrombin-mediated fibrin formation. It serves as a critical tool in assays measuring thrombin activity and in studies investigating thrombus formation in mouse models . Methodologically, it is dissolved in aqueous buffers (e.g., PBS or Tris-HCl) at concentrations ranging from 0.1–1.0 mM, with pH adjustments to ensure solubility and stability .

Q. 1.2. How is the structural integrity of this compound validated in synthesis workflows?

Post-synthesis validation employs mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. MS confirms the molecular weight (521.613 g/mol for C23H39N9O5), while NMR resolves proline-rich conformational motifs, such as polyproline helices, which are critical for fibrin-binding activity . Purity is assessed via reverse-phase HPLC using C18 columns and gradients of acetonitrile/water with 0.1% trifluoroacetic acid .

Advanced Research Questions

Q. 2.1. How can researchers address racemization during solid-phase synthesis of this compound?

Racemization-prone residues (e.g., arginine) require optimized coupling conditions. Evidence suggests using low racemization coupling agents like HATU or OxymaPure with DIPEA in DMF, maintaining temperatures below 25°C. Fragment condensation strategies, as demonstrated for Z-Phe-Val-OH and H-Pro-NH2, reduce stepwise racemization risks . Post-synthesis chiral HPLC with a Crownpak CR(+) column can quantify enantiomeric excess .

Q. 2.2. What experimental designs are recommended for in vivo studies of this compound in thrombosis models?

For murine models, administer the peptide intravenously at 5–10 mg/kg to achieve plasma concentrations sufficient for fibrin inhibition. Use thromboelastography (TEG) or laser-induced thrombosis assays to quantify efficacy. Control for off-target effects by comparing with scrambled-sequence peptides (e.g., H-Pro-Arg-Gly-Pro-Pro-NH2) . Include heparin as a positive control to validate assay sensitivity .

Q. 2.3. How should contradictory solubility data for this compound be resolved?

Discrepancies in solubility (e.g., aqueous vs. DMSO-based stock solutions) arise from peptide aggregation. Pre-treat lyophilized peptide with 10% acetic acid or 0.1% TFA to disrupt non-covalent aggregates. Centrifuge at 15,000 × g for 10 minutes before filtering through 0.22 µm membranes. Confirm solubility via dynamic light scattering (DLS) to detect submicron particulates .

Q. 2.4. What strategies mitigate oxidative degradation of this compound in long-term storage?

Lyophilize the peptide under argon and store at −80°C in amber vials with desiccants. Avoid freeze-thaw cycles by aliquoting working solutions. For liquid formulations, add antioxidants like 0.05% EDTA or 1 mM TCEP to chelate metal ions and reduce disulfide bond formation. Monitor degradation via LC-MS over 6–12 months .

Methodological Considerations for Data Interpretation

Q. 3.1. How to differentiate between specific and non-specific fibrin polymerization inhibition?

Use surface plasmon resonance (SPR) to measure binding kinetics between this compound and fibrinogen’s α-chain. A dissociation constant (Kd) < 1 µM indicates specificity. Compare inhibition curves with known competitive inhibitors (e.g., GPRP peptides) in turbidimetric fibrin polymerization assays .

Q. 3.2. What statistical frameworks are appropriate for dose-response studies of this peptide?

Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize biological significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.